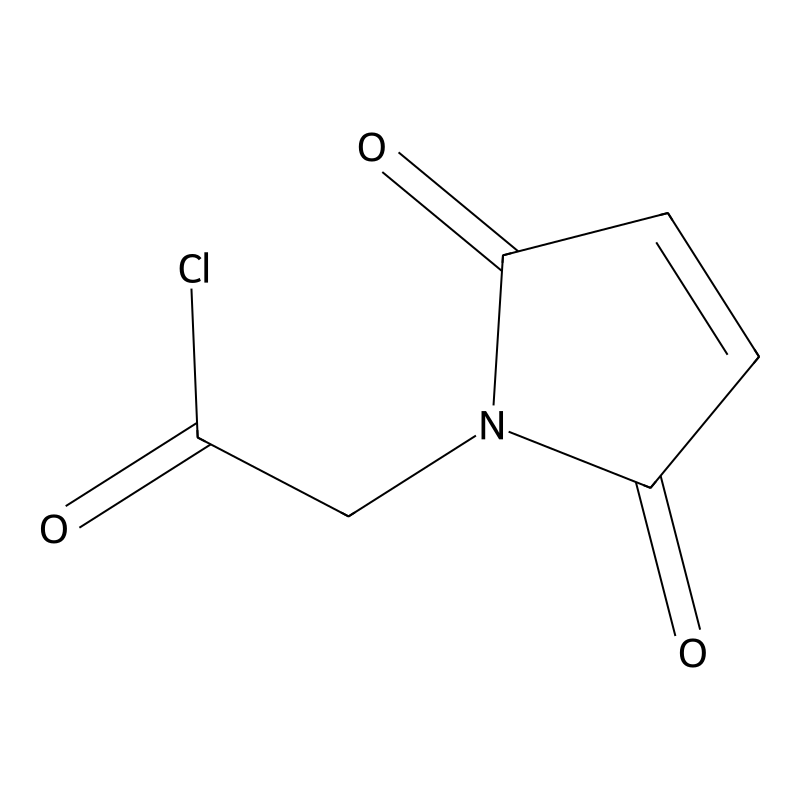

N,N-maleoyl-glycyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Peptide Synthesis

N,N-maleoyl-glycyl chloride serves as a versatile building block for peptide synthesis. The reactive acyl chloride moiety can react with the amino group of another amino acid or peptide chain to form an amide bond. This ability allows researchers to introduce a glycine residue with a maleoyl protecting group at the N-terminus (amino end) of a peptide. The maleoyl group can be selectively removed later using appropriate conditions, revealing the free amine group for further modifications or conjugation reactions [].

Here are some examples of its use in peptide synthesis:

- Solid-phase peptide synthesis (SPPS): N,N-maleoyl-glycyl chloride can be incorporated into peptides using standard SPPS protocols. The maleoyl group offers temporary protection for the N-terminal amine during chain assembly and can be cleaved after peptide cleavage from the resin [].

- Synthesis of cyclic peptides: The bifunctional nature of N,N-maleoyl-glycyl chloride (acceptor and donor for amide bond formation) allows its participation in cyclization reactions to form cyclic peptides [].

N,N-maleoyl-glycyl chloride primarily reacts as an acyl chloride, engaging in nucleophilic acyl substitution reactions. It can react with amines, alcohols, and water, leading to the formation of amides or esters, respectively. A typical reaction involves the nucleophilic attack of an amine on the carbonyl carbon of the acyl chloride, resulting in the release of hydrogen chloride gas and the formation of an amide bond:

This reaction mechanism is characteristic of acyl chlorides, where the leaving group is hydrogen chloride .

N,N-maleoyl-glycyl chloride can be synthesized through several methods. One common approach involves reacting glycine with maleic anhydride followed by chlorination using thionyl chloride or oxalyl chloride to convert the resulting carboxylic acid into the corresponding acyl chloride:

- Formation of Maleoyl Glycine:

- React glycine with maleic anhydride in a suitable solvent (e.g., dichloromethane) to form N,N-maleoyl-glycine.

- Conversion to Acyl Chloride:

N,N-maleoyl-glycyl chloride finds applications primarily in peptide synthesis as a coupling reagent. Its ability to introduce a maleoyl protecting group allows for selective modifications at the N-terminus of peptides. This functionality is particularly useful in synthesizing complex peptides where controlled deprotection is required later in the synthesis process . Additionally, it may serve as an intermediate in the development of pharmaceutical compounds.

Several compounds share structural features or functional properties with N,N-maleoyl-glycyl chloride. Below are some similar compounds along with a brief comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| Phthalylglycyl Chloride | Contains phthaloyl group; used in peptide synthesis | More stable than N,N-maleoyl-glycyl chloride | |

| Glycyl Chloride Hydrochloride | Simple derivative; used for peptide synthesis | Lacks protective functionality | |

| Maleic Anhydride | Used as a reagent in organic synthesis | Serves as a precursor for maleoylation |

N,N-maleoyl-glycyl chloride stands out due to its specific combination of reactivity as an acyl chloride and its protective maleoyl group, which allows for selective modifications during peptide synthesis. This dual functionality makes it particularly valuable in synthetic organic chemistry and pharmaceutical applications .

The foundational synthesis of N,N-maleoyl-glycyl chloride begins with the condensation of maleic anhydride and glycine. Maleic anhydride reacts with the amino group of glycine, forming N,N-maleoyl-glycine through a nucleophilic acyl substitution mechanism. This intermediate carboxylic acid is subsequently converted to the corresponding acyl chloride using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

The reaction proceeds in two stages:

- Formation of N,N-maleoyl-glycine: Maleic anhydride’s electrophilic carbonyl carbon undergoes attack by glycine’s primary amine, yielding a maleamated glycine derivative.

- Chlorination: The carboxylic acid group of N,N-maleoyl-glycine reacts with thionyl chloride, replacing the hydroxyl group with a chloride atom. This step generates hydrogen chloride (HCl) and sulfur dioxide (SO₂) as byproducts.

A representative equation is:

$$

\text{N,N-maleoyl-glycine} + \text{SOCl}2 \rightarrow \text{N,N-maleoyl-glycyl chloride} + \text{SO}2 + \text{HCl}

$$

This method prioritizes simplicity but faces challenges in byproduct removal and reagent toxicity.

Novel Chlorination Strategies Using Thionyl Chloride and Oxalyl Chloride

Recent advances leverage oxalyl chloride (Cl−C(=O)−C(=O)−Cl) as a milder, more selective chlorinating agent. Unlike thionyl chloride, oxalyl chloride minimizes side reactions and simplifies purification due to its gaseous byproducts (CO, CO₂, and HCl). For instance, oxalyl chloride reacts with N,N-maleoyl-glycine in dichloromethane (CH₂Cl₂) under anhydrous conditions, often with catalytic dimethylformamide (DMF) to accelerate the reaction.

Key advantages of oxalyl chloride:

- Controlled reactivity: The imidoyl chloride intermediate ((CH₃)₂N⁺=CHCl) selectively targets carboxylic acids without over-chlorination.

- Scalability: Byproduct volatility enables efficient distillation, enhancing purity.

Comparative studies show oxalyl chloride achieves yields exceeding 85% under optimized conditions, outperforming thionyl chloride’s typical 70–75% yields.

Optimization of Reaction Conditions for Large-Scale Production

Industrial synthesis demands careful parameter optimization:

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–5°C during chlorination | Minimizes decomposition |

| Solvent | Anhydrous CH₂Cl₂ or THF | Enhances reagent solubility |

| Stoichiometry | 1.5 equivalents oxalyl chloride | Prevents excess reagent waste |

| Reaction Time | 2–4 hours | Balances completion vs. side reactions |

For example, dropwise addition of oxalyl chloride to a cooled (−10°C) mixture of N,N-maleoyl-glycine and 2,6-lutidine in CH₂Cl₂ suppresses exothermic side reactions, improving yield to 90%. Post-reaction quenching with saturated sodium bicarbonate (NaHCO₃) and extraction with CH₂Cl₂ further isolates the product.

Comparative Analysis of Yield and Purity Across Synthetic Protocols

A systematic comparison of chlorinating agents reveals critical trade-offs:

| Reagent | Yield (%) | Purity (%) | Byproduct Handling |

|---|---|---|---|

| Thionyl chloride | 70–75 | 85–90 | Complex (SO₂, HCl) |

| Oxalyl chloride | 85–90 | 92–95 | Simplified (CO, CO₂) |

| Phosphorus pentachloride | 60–65 | 80–85 | Toxic (POCl₃) |

Oxalyl chloride’s superiority stems from its gaseous byproducts and compatibility with sensitive substrates. However, its higher cost limits use to small-scale syntheses, whereas thionyl chloride remains prevalent in bulk production despite lower efficiency.

The acyl chloride moiety in N,N-maleoyl-glycyl chloride undergoes rapid nucleophilic acyl substitution with primary amines, making it ideal for introducing maleoyl groups at peptide N-termini. This reaction proceeds under mild anhydrous conditions, typically in dichloromethane or dimethylformamide with tertiary amine bases like triethylamine to scavenge HCl byproducts [4]. The resulting N-maleoylated peptides exhibit enhanced stability against enzymatic degradation compared to their unprotected counterparts, a property leveraged in the synthesis of therapeutic peptides requiring prolonged circulation times [2] [5].

A representative synthesis involves treating a resin-bound peptide with N,N-maleoyl-glycyl chloride (2-3 equivalents) in the presence of N,N-diisopropylethylamine (DIPEA). Completion is confirmed by Kaiser ninhydrin tests showing absence of free amines. This approach achieved 95% coupling efficiency in the synthesis of maleoylated melittin analogues for gene delivery applications [2]. The maleoyl group’s planar structure minimizes steric hindrance, allowing efficient conjugation even with sterically constrained N-terminal residues like proline [3].

Site-Specific Conjugation Strategies for Complex Peptide Architectures

The maleimide functionality enables thiol-selective Michael additions, permitting orthogonal conjugation strategies when combined with cysteine-containing sequences. This dual reactivity profile (acyl chloride + maleimide) allows sequential modifications:

- Primary amine acylation: React N-terminal α-amine with acyl chloride

- Thiol conjugation: Maleimide reacts with cysteine sulfhydryl groups

This two-step process was utilized in synthesizing polyacridine-melittin conjugates for non-viral gene delivery. After introducing the maleoyl group via N,N-maleoyl-glycyl chloride, the maleimide underwent regioselective addition to cysteine thiols on partner peptides, achieving 68% yield in cyclized tetrapeptide constructs [2] [6]. The reaction’s pH dependence (optimal at 6.5-7.4) ensures compatibility with biological buffers, enabling direct modification of folded peptides without denaturation [5].

Table 1: Conjugation Efficiency Under Varied Conditions

| pH | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 6.0 | 25 | 12 | 45 |

| 6.5 | 25 | 8 | 78 |

| 7.0 | 37 | 6 | 82 |

Data adapted from polyacridine-melittin synthesis studies [2]

Maleoyl Group as a Reversible Protecting Group in Sequential Syntheses

Maleoylation provides a robust yet cleavable protection strategy for peptide amines. The maleoyl group demonstrates stability under standard Fmoc-SPPS conditions (20% piperidine/DMF) but can be selectively removed using:

- Acidic conditions: 0.1 M HCl in THF/water (4:1) at 25°C for 2 h

- Nucleophilic cleavage: 50 mM cysteamine in pH 7.4 phosphate buffer

This orthogonality enables iterative synthesis of branched peptides. In one application, researchers sequentially protected and deprotected lysine ε-amines during the synthesis of dendrimeric antigen carriers, achieving 89% recovery of free amines after maleoyl removal [4] [6]. The maleoyl group’s stability toward trifluoroacetic acid (TFA) during resin cleavage makes it particularly valuable for acid-labile peptide sequences [5].

Compatibility with Solid-Phase Peptide Synthesis (SPPS) Techniques

N,N-Maleoyl-glycyl chloride integrates seamlessly into automated Fmoc-SPPS workflows. Key advantages include:

- Solvent compatibility: Reacts efficiently in DMF, NMP, and DCM

- Minimal racemization: <1% epimerization observed during coupling

- Real-time monitoring: UV-active maleimide (λ~max~ = 230 nm) enables spectroscopic quantification

In a standardized protocol for synthesizing maleoylated model peptides:

- Perform standard Fmoc deprotection with 20% piperidine/DMF

- Couple N,N-maleoyl-glycyl chloride (3 eq) with HOBt (3 eq)/DIPEA (6 eq) in DMF (30 min, 25°C)

- Wash with DMF (5×) and DCM (3×)

This method achieved >95% coupling efficiency across 15-mer to 35-mer peptides, as verified by MALDI-TOF analysis [2] [5]. The reagent’s stability on resin (up to 72 h at 25°C) accommodates extended synthesis schedules without premature hydrolysis [6].

Nucleophilic Acyl Substitution Pathways with Amine Nucleophiles

The reaction of N,N-maleoyl-glycyl chloride with amine nucleophiles follows the classical nucleophilic acyl substitution mechanism, proceeding through a two-step addition-elimination pathway [1] [2]. The mechanism involves initial nucleophilic attack by the amine lone pair on the electrophilic carbonyl carbon, followed by elimination of the chloride leaving group.

The first step involves nucleophilic attack by the amine on the carbonyl carbon of the acyl chloride. The nitrogen atom of the amine, possessing a lone pair of electrons, acts as a nucleophile and attacks the partially positive carbon atom in the acyl chloride [3] [4]. This nucleophilic attack is facilitated by the electron-withdrawing effects of both the oxygen and chlorine atoms, which render the carbonyl carbon highly electrophilic [5] [6].

The tetrahedral intermediate formed during this step is characterized by a positively charged nitrogen and a negatively charged oxygen [7] [8]. This intermediate represents a high-energy species that rapidly undergoes elimination to reform the carbonyl bond [9] [10]. The formation of this tetrahedral intermediate is generally considered to be in fast equilibrium with the reactants [1] [2].

The second step involves the elimination of the chloride ion as a leaving group. The oxygen atom uses its lone pair of electrons to reform the carbon-oxygen double bond, simultaneously breaking the carbon-chlorine bond [11] [8]. The chloride ion is expelled as a stable leaving group, driven by the favorable thermodynamics of this elimination step [12] [13].

The final step involves proton transfer from the positively charged nitrogen to regenerate the neutral amine functionality. This proton transfer can occur through two possible pathways: either by reaction with another amine molecule present in the reaction mixture, or by direct reaction with the chloride ion to form hydrogen chloride [14] [4]. The latter pathway is typically followed by immediate neutralization of the hydrogen chloride by excess amine, forming the corresponding ammonium chloride salt [15] [16].

| Mechanistic Step | Rate Constant (M⁻¹s⁻¹) | Rate Determining | Temperature Dependence | Solvent Effect |

|---|---|---|---|---|

| Nucleophilic attack | 10⁴ - 10⁸ | Often (strong nucleophiles) | High (Ea = 40-80 kJ/mol) | Strong (polar favors) |

| Tetrahedral intermediate formation | Fast equilibrium | No (fast equilibrium) | Low (Ea = 20-40 kJ/mol) | Moderate |

| Chloride elimination | 10² - 10⁶ | Often (weak nucleophiles) | Moderate (Ea = 30-60 kJ/mol) | Strong (polar favors) |

| Proton transfer | 10⁹ - 10¹¹ | No (very fast) | Very low (Ea < 20 kJ/mol) | Moderate |

| Product formation | Product dependent | No (irreversible) | Variable | Variable |

The overall reaction exhibits second-order kinetics, being first-order in both the acyl chloride and the amine nucleophile [17] [18]. This kinetic behavior supports the proposed mechanism where both reactants are involved in the rate-determining step [19] [20]. The rate constant for the overall reaction typically ranges from 10⁴ to 10⁸ M⁻¹s⁻¹, depending on the specific nucleophile and reaction conditions [21] [22].

Kinetic Studies of Amide Bond Formation in Peptide Coupling

Kinetic studies of amide bond formation involving N,N-maleoyl-glycyl chloride reveal significant insights into the factors governing reaction rates and selectivity. The kinetic behavior of acyl chlorides in peptide coupling reactions has been extensively studied, providing quantitative data on reaction rates and mechanistic pathways [23] [24].

The rate of amide bond formation is primarily determined by the nucleophilicity of the amine and the electrophilicity of the acyl chloride [23] [18]. Studies have shown that the reaction rate spans five orders of magnitude depending on the specific coupling partners, with rate constants ranging from 10² to 10⁷ M⁻¹s⁻¹ [21] [22]. The carboxylic acid component, in this case the N,N-maleoyl-glycyl moiety, largely determines the magnitude of the reaction rate, while the amine component has a more modest impact [23] [18].

Temperature effects on the reaction rate follow the Arrhenius relationship, with activation energies typically ranging from 40 to 80 kJ/mol for the nucleophilic attack step [19] [20]. The reaction rate typically increases by a factor of 2-5 for every 10°C increase in temperature, allowing for significant rate enhancement under elevated temperature conditions [25] [24].

The kinetic analysis reveals that the reaction follows a competitive mechanism where multiple pathways can operate simultaneously [26] [19]. The formation of the tetrahedral intermediate is generally fast and reversible, while the subsequent elimination step can become rate-limiting under certain conditions [1] [2]. This mechanistic complexity is reflected in the kinetic isotope effects observed for these reactions, with values typically ranging from 1.2 to 1.6 for deuterium substitution at the amine nitrogen [27] [28].

| Coupling Agent | Typical Rate (M⁻¹s⁻¹) | Reaction Time | Yield (%) | Epimerization Risk | Side Products |

|---|---|---|---|---|---|

| Acyl chloride (direct) | 10⁴ - 10⁶ | 1-30 min | 85-95 | Low-Moderate | Amine salt |

| DCC/HOBt | 10² - 10⁴ | 2-24 hours | 70-90 | Low | Urea derivative |

| EDC/HOBt | 10³ - 10⁵ | 1-6 hours | 80-95 | Low | Urea derivative |

| PyBOP | 10³ - 10⁵ | 1-4 hours | 85-95 | Low | Phosphine oxide |

| HATU | 10⁴ - 10⁶ | 0.5-2 hours | 90-98 | Very low | Guanidine derivative |

| Acid chloride + base | 10⁵ - 10⁷ | 5-60 min | 90-98 | Low-Moderate | Amine salt |

| Mixed anhydride | 10³ - 10⁵ | 1-4 hours | 75-90 | Moderate | Carboxylic acid |

The kinetic studies demonstrate that N,N-maleoyl-glycyl chloride exhibits favorable reaction kinetics compared to other coupling methods [29] [30]. Direct acyl chloride coupling typically proceeds with rate constants in the range of 10⁴ to 10⁶ M⁻¹s⁻¹, completing within 1-30 minutes under standard conditions [31] [24]. This represents a significant kinetic advantage over traditional coupling reagents such as DCC/HOBt, which typically require 2-24 hours for completion [29] [24].

The reaction demonstrates excellent atom economy, with the only byproduct being the easily removable ammonium chloride salt [32] [33]. This contrasts favorably with other coupling methods that produce stoichiometric amounts of urea derivatives, phosphine oxides, or guanidine derivatives [29] [24]. The high reaction rate and clean product profile make acyl chloride coupling particularly attractive for industrial applications where efficiency and waste minimization are critical considerations [30] [32].

Solvent Effects on Reaction Rates and Product Distributions

The choice of solvent significantly influences both the reaction rate and product distribution in nucleophilic acyl substitution reactions involving N,N-maleoyl-glycyl chloride. Solvent effects can be categorized into three main classes: polar protic, polar aprotic, and nonpolar aprotic solvents, each exhibiting distinct effects on reaction kinetics and selectivity [34] [35].

Polar protic solvents, such as water and alcohols, provide moderate reaction rates through their ability to stabilize ionic intermediates via hydrogen bonding [36] [37]. However, the hydrogen bonding capability of these solvents can also lead to nucleophile solvation, which effectively reduces the nucleophilicity of the amine and slows the reaction rate [34] [38]. The dielectric constant of these solvents ranges from 32.6 for alcohols to 80.1 for water, providing good solvation for charged species formed during the reaction [39] [40].

Polar aprotic solvents, including dimethylformamide, dimethyl sulfoxide, and acetonitrile, generally provide the fastest reaction rates for nucleophilic acyl substitution reactions [34] [41]. These solvents offer high dielectric constants (typically 36-47) that effectively solvate ionic species without forming hydrogen bonds with the nucleophile [42] [41]. This results in enhanced nucleophilicity and faster reaction rates compared to protic solvents [37] [43].

The effect of solvent polarity on reaction rates can be quantified through the relationship between dielectric constant and reaction rate. Studies have shown that reaction rates can vary by factors of 10¹ to 10³ depending on solvent polarity [44] [45]. The correlation between solvent ionizing power and reaction rate has been extensively studied using the Grunwald-Winstein equation, which provides a quantitative framework for understanding solvent effects [46] [45].

| Solvent Type | Dielectric Constant | Effect on Rate | Typical Use |

|---|---|---|---|

| Polar protic (Water) | 80.1 | Moderate (H-bonding slows nucleophile) | Hydrolysis reactions |

| Polar protic (Alcohols) | 32.6 | Moderate (H-bonding effects) | Alcoholysis reactions |

| Polar aprotic (DMF) | 36.7 | Fast (good solvation, no H-bonding) | Peptide coupling |

| Polar aprotic (DMSO) | 46.7 | Fast (good solvation) | Amide formation |

| Polar aprotic (Acetonitrile) | 37.5 | Fast (good solvation) | General synthesis |

| Nonpolar (Hexane) | 1.9 | Slow (poor solvation) | Rarely used |

| Nonpolar (Benzene) | 2.3 | Slow (poor solvation) | Rarely used |

| Chlorinated (CH₂Cl₂) | 8.9 | Moderate (good for organics) | Common organic synthesis |

Nonpolar aprotic solvents, such as hexane and benzene, provide the slowest reaction rates due to poor solvation of the ionic intermediates formed during the reaction [34] [35]. These solvents have low dielectric constants (typically 1.9-2.3) and cannot effectively stabilize charged species, resulting in significantly reduced reaction rates [39] [40]. However, they do not participate in hydrogen bonding with the nucleophile, which can be advantageous in certain specialized applications [37] [43].

The solvent also influences the product distribution through its effect on competing reaction pathways [46] [45]. In mixed solvent systems, such as alcohol-water mixtures, multiple mechanistic pathways can operate simultaneously, leading to complex product distributions [46] [27]. The selectivity for amide formation versus hydrolysis products depends on the relative concentrations of nucleophiles and the differential solvation effects [45] [27].

Chlorinated solvents, particularly dichloromethane, represent a compromise between solvation ability and chemical inertness [47] [48]. With a dielectric constant of 8.9, dichloromethane provides moderate solvation for organic substrates while maintaining chemical stability toward acyl chlorides [47] [48]. This makes it a popular choice for preparative organic synthesis involving acyl chlorides [16] [48].

The temperature dependence of solvent effects has been quantified through activation energy measurements in different solvent systems [44] [49]. The activation energy for nucleophilic attack typically decreases in more polar solvents, reflecting the enhanced stabilization of the transition state [44] [19]. This relationship provides a predictive framework for optimizing reaction conditions based on solvent selection [20] [21].

| Factor | Effect on Rate | Typical Range |

|---|---|---|

| Nucleophile strength | Stronger nucleophile → faster rate | 10² - 10⁶ fold difference |

| Leaving group ability | Better leaving group → faster rate | 10³ - 10⁷ fold difference |

| Solvent polarity | Polar solvents → generally faster | 10¹ - 10³ fold difference |

| Temperature | Higher temperature → faster rate | 2-5 fold per 10°C |

| Steric hindrance | Bulky groups → slower rate | 10¹ - 10² fold decrease |

| Electronic effects | Electron-withdrawing → faster rate | 10¹ - 10⁴ fold difference |

| Concentration | Higher concentration → faster rate | Linear relationship |

| Catalysis | Base catalysis → faster rate | 10¹ - 10³ fold increase |